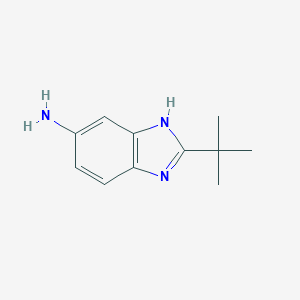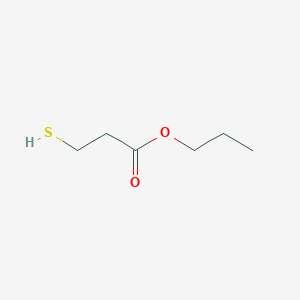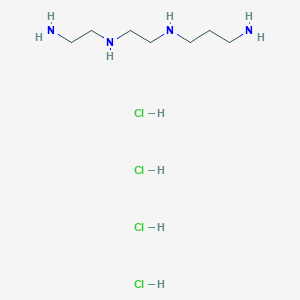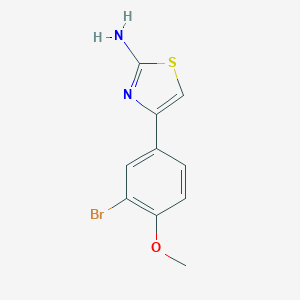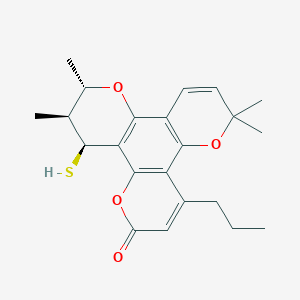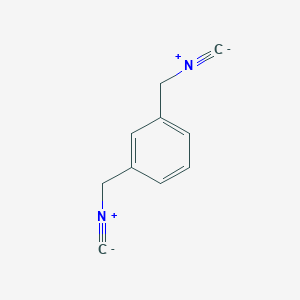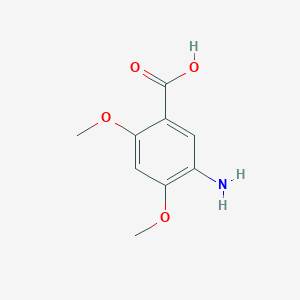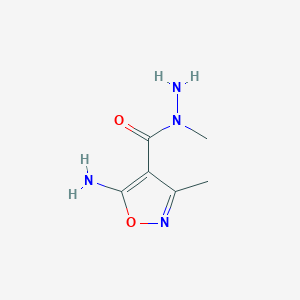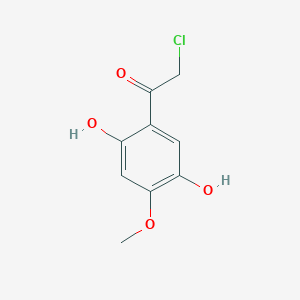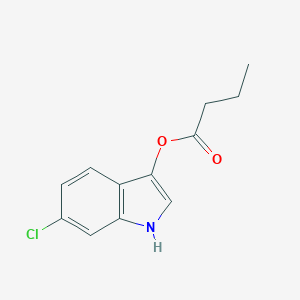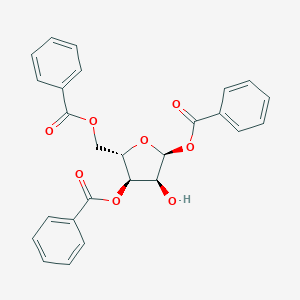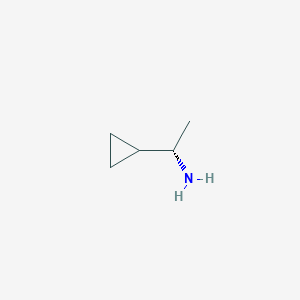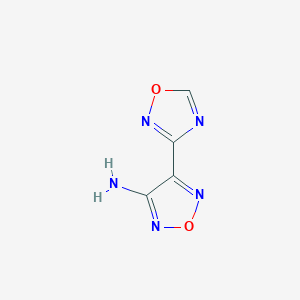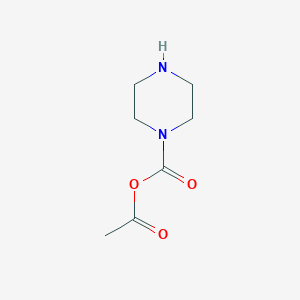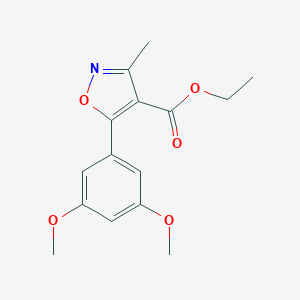
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) is a chemical compound that has been the subject of extensive scientific research. This compound is commonly known as Isomethadone and has been studied for its potential use as a pain reliever. Isomethadone is a member of the isoxazole family of compounds and has been found to have a unique mechanism of action that makes it an attractive target for further research.
Wirkmechanismus
Isomethadone has a unique mechanism of action that sets it apart from other pain relievers. It acts as a partial agonist at the mu-opioid receptor, which is the primary target of most opioid pain relievers. However, Isomethadone also acts as an antagonist at the delta-opioid receptor, which is thought to be involved in the development of tolerance to opioid pain relievers. This dual mechanism of action makes Isomethadone an attractive target for further research.
Biochemische Und Physiologische Effekte
Isomethadone has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to be involved in its pain-relieving effects. Isomethadone has also been found to have anti-inflammatory effects, which may contribute to its pain-relieving effects. In addition, Isomethadone has been found to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
Isomethadone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Isomethadone has also been found to be effective in animal models of pain and opioid addiction, making it a useful tool for studying these conditions. However, Isomethadone has a number of limitations as well. It has a relatively short half-life, which may make it difficult to study in some contexts. In addition, Isomethadone has been found to have some toxic effects at high doses, which may limit its use in some experiments.
Zukünftige Richtungen
There are a number of future directions for research on Isomethadone. One area of focus is the development of new pain relievers based on the structure of Isomethadone. Researchers are also investigating the potential use of Isomethadone in the treatment of opioid addiction. In addition, there is interest in studying the biochemical and physiological effects of Isomethadone in more detail, to better understand its mechanism of action and potential therapeutic uses. Finally, researchers are exploring the use of Isomethadone in combination with other drugs, to determine whether it may be useful in treating a wider range of conditions.
Synthesemethoden
The synthesis of Isomethadone is a complex process that requires several steps. The starting material for the synthesis is 3,5-dimethoxybenzaldehyde, which is converted to the corresponding oxime using hydroxylamine hydrochloride. The oxime is then treated with acetic anhydride to form the isoxazole ring. The final step in the synthesis is the esterification of the carboxylic acid group with ethyl alcohol.
Wissenschaftliche Forschungsanwendungen
Isomethadone has been studied extensively for its potential use as a pain reliever. It has been found to be effective in animal models of pain and has shown promise in clinical trials. Isomethadone has also been studied for its potential use in the treatment of opioid addiction. It has been found to be effective in reducing withdrawal symptoms and cravings in animal models and has shown promise in clinical trials.
Eigenschaften
CAS-Nummer |
161838-23-9 |
|---|---|
Produktname |
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) |
Molekularformel |
C15H17NO5 |
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
ethyl 5-(3,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)16-21-14(13)10-6-11(18-3)8-12(7-10)19-4/h6-8H,5H2,1-4H3 |
InChI-Schlüssel |
WENGHSYWYZJPEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC(=CC(=C2)OC)OC |
Synonyme |
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



